molecular formula C9H9N5O2 B14362012 Methyl azido(2-phenylhydrazinylidene)acetate CAS No. 93831-03-9

Methyl azido(2-phenylhydrazinylidene)acetate

Cat. No.: B14362012
CAS No.: 93831-03-9
M. Wt: 219.20 g/mol
InChI Key: ABNOQNKWQCTRGJ-UHFFFAOYSA-N
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Description

Methyl azido(2-phenylhydrazinylidene)acetate is a chemical compound that belongs to the class of azides and hydrazones It is characterized by the presence of an azido group (-N₃) and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl azido(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl 2-bromoacetate with phenylhydrazine to form methyl 2-phenylhydrazinylideneacetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of the target compound. The reaction conditions generally include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

Methyl azido(2-phenylhydrazinylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Methyl azido(2-phenylhydrazinylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl azido(2-phenylhydrazinylidene)acetate involves its reactivity as an azide and hydrazone. The azido group can act as a nucleophile in substitution reactions, while the hydrazone moiety can participate in condensation reactions with carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

CAS No.

93831-03-9

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 2-azido-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C9H9N5O2/c1-16-9(15)8(13-14-10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3

InChI Key

ABNOQNKWQCTRGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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